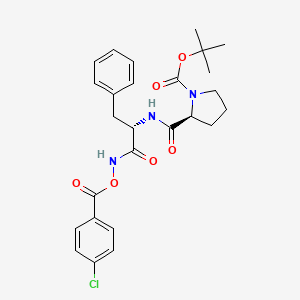

tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

Description

This compound is a chiral, Boc-protected pyrrolidine derivative with a 4-chlorobenzoyloxyamino group and a phenylpropan-2-yl carbamoyl moiety. Its stereochemical complexity arises from two (S)-configured stereocenters, which influence its biological interactions and physicochemical properties. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications . The 4-chlorobenzoyl substituent may contribute to antimicrobial or enzyme-inhibitory activity, as halogenated aromatic groups are common in bioactive molecules .

Properties

Molecular Formula |

C26H30ClN3O6 |

|---|---|

Molecular Weight |

516.0 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[(4-chlorobenzoyl)oxyamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C26H30ClN3O6/c1-26(2,3)35-25(34)30-15-7-10-21(30)23(32)28-20(16-17-8-5-4-6-9-17)22(31)29-36-24(33)18-11-13-19(27)14-12-18/h4-6,8-9,11-14,20-21H,7,10,15-16H2,1-3H3,(H,28,32)(H,29,31)/t20-,21-/m0/s1 |

InChI Key |

HKLALNVMHOWQNZ-SFTDATJTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NOC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NOC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include tert-butyl chloroformate, 4-chlorobenzoyl chloride, and various amines and acids.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound’s reactivity.

Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrrolidine ring, aromatic groups, or carbamoyl side chains. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Ring Systems : Piperidine analogs (e.g., ) exhibit greater conformational flexibility than pyrrolidine derivatives, affecting binding kinetics.

- Stereochemistry : The (S,S) configuration in the target compound and analogs like ensures stereoselective biological activity, whereas racemic mixtures show reduced potency .

Spectroscopic and Analytical Comparisons

NMR Analysis (Regions of Divergence):

- Target Compound vs. Rapa Analogs : NMR data (e.g., δ 39–44 ppm and 29–36 ppm regions) reveal distinct chemical shifts in the target compound compared to Rapa-derived molecules, indicating altered electronic environments near the carbamoyl and benzoyl groups .

- Methylsulfonyl Analog : The methylsulfonyl group introduces deshielding effects, shifting pyrrolidine protons upfield (δ 3.5–4.0 ppm) compared to the target compound’s δ 4.2–4.5 ppm .

Infrared Spectroscopy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.